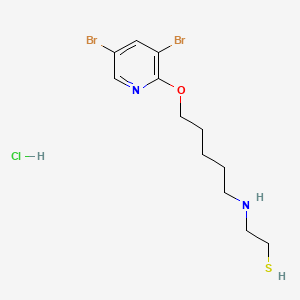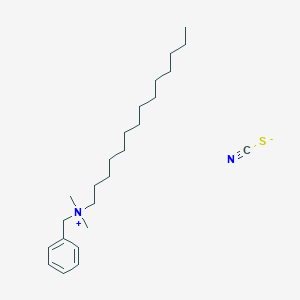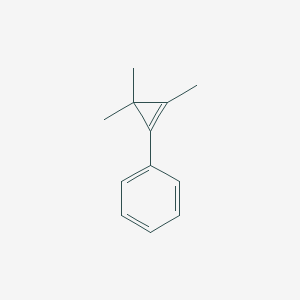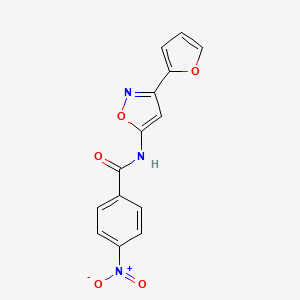
Benzene, 1,3-dimethoxy-4-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethoxy-4-propyl: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.2435 g/mol . It is a derivative of benzene, where two methoxy groups are attached to the 1 and 3 positions, and a propyl group is attached to the 4 position on the benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize benzene derivatives is through Friedel-Crafts alkylation. For Benzene, 1,3-dimethoxy-4-propyl, the starting material could be 1,3-dimethoxybenzene, which undergoes alkylation with propyl chloride in the presence of AlCl3.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with electrophiles.
Industrial Production Methods: Industrial production methods for benzene derivatives often involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzene, 1,3-dimethoxy-4-propyl is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
Mechanism:
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-dimethoxy-: Similar structure but with methoxy groups at the 1 and 4 positions.
Benzene, 1,2-dimethoxy-: Methoxy groups at the 1 and 2 positions.
Uniqueness:
Eigenschaften
CAS-Nummer |
36680-47-4 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2,4-dimethoxy-1-propylbenzene |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
NYXSVTHOEZXHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)


![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)

![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
